molecular formula C22H20N2O5S B2403838 N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide CAS No. 1189716-39-9

N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide

Numéro de catalogue B2403838
Numéro CAS: 1189716-39-9
Poids moléculaire: 424.47
Clé InChI: WCUITNKOCNSEFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide, also known as BZML-6, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BZML-6 has been studied for its ability to inhibit specific enzymes and receptors in the body, leading to potential benefits in the treatment of various diseases. In

Mécanisme D'action

N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide works by inhibiting specific enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell growth, proliferation, and differentiation. This compound has also been shown to inhibit the activity of the receptor peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and metabolism.
Biochemical and Physiological Effects:
The inhibition of GSK-3β and PPARγ by this compound has several biochemical and physiological effects. In cancer research, the inhibition of GSK-3β by this compound has been shown to reduce the growth and proliferation of cancer cells. In inflammation research, the inhibition of PPARγ by this compound has been shown to reduce inflammation in the body. In neurological research, the inhibition of GSK-3β by this compound has been shown to have potential benefits in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide in lab experiments is its specificity for GSK-3β and PPARγ. This allows researchers to study the effects of inhibiting these specific enzymes and receptors without affecting other cellular processes. However, a limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide. One direction is the further exploration of its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is the development of more efficient synthesis methods for this compound, which could improve its yield and solubility. Additionally, the development of this compound analogs could lead to the discovery of compounds with even greater specificity and potency for GSK-3β and PPARγ inhibition.

Méthodes De Synthèse

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide involves several steps, starting with the reaction of 1,3-benzodioxole with 2-chloro-6-(3,4-dimethylphenylsulfonyl)nicotinoyl chloride in the presence of a base. This reaction produces an intermediate, which is then treated with ammonia to yield this compound. The overall yield of this synthesis method is around 40%.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the activity of specific enzymes and receptors that are involved in the growth and proliferation of cancer cells. In inflammation research, this compound has been studied for its ability to reduce inflammation by inhibiting the activity of certain enzymes and receptors. In neurological research, this compound has been shown to have potential benefits in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-14-3-6-18(9-15(14)2)30(26,27)21-8-5-17(12-23-21)22(25)24-11-16-4-7-19-20(10-16)29-13-28-19/h3-10,12H,11,13H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUITNKOCNSEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.